(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid
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Overview
Description
(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2,3-difluoro-4-(trimethylsilyl)phenyl halide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acids like hydrochloric acid or solvents like methanol are used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in (5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)boronic acid.
3,4-Difluorophenylboronic Acid: Similar in structure but without the bromine and trimethylsilyl groups.
Pinacol Boronic Esters: Used in similar reactions but have different stability and reactivity profiles.
Uniqueness
This compound is unique due to its combination of bromine, fluorine, and trimethylsilyl groups, which can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C9H12BBrF2O2Si |
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Molecular Weight |
308.99 g/mol |
IUPAC Name |
(5-bromo-2,3-difluoro-4-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BBrF2O2Si/c1-16(2,3)9-6(11)4-5(10(14)15)7(12)8(9)13/h4,14-15H,1-3H3 |
InChI Key |
IHATTWPFQAQARZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)[Si](C)(C)C)Br)(O)O |
Origin of Product |
United States |
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